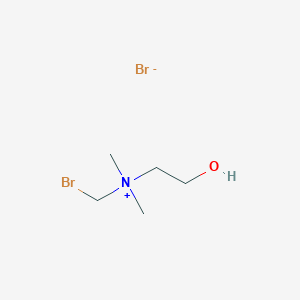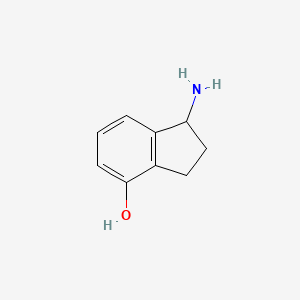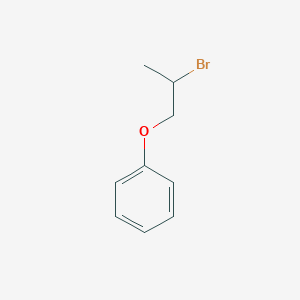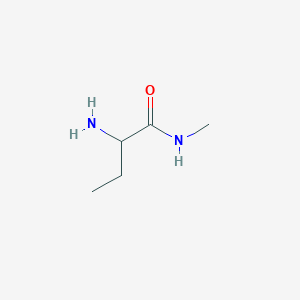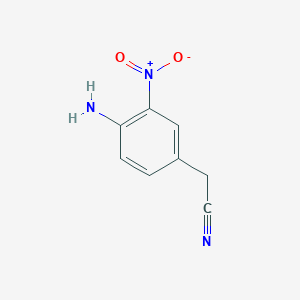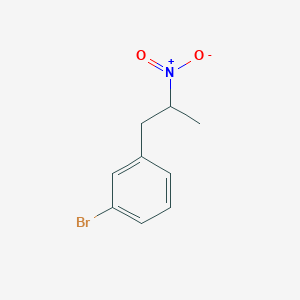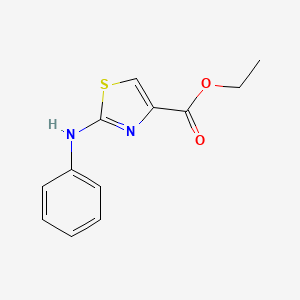
Boc-S-benzyl-DL-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-benzyl-DL-homocysteine is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.43 g/mol . It is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes. The compound is characterized by the presence of a benzyl group attached to the sulfur atom and a tert-butoxycarbonyl (Boc) protecting group on the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-benzyl-DL-homocysteine typically involves the protection of the amino group of homocysteine with a Boc group, followed by the introduction of the benzyl group at the sulfur atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Boc-S-benzyl-DL-homocysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the deprotected amino acid.
Scientific Research Applications
Boc-S-benzyl-DL-homocysteine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the role of homocysteine and its derivatives in biological systems.
Medicine: Research on this compound can provide insights into the metabolic pathways involving homocysteine and its potential therapeutic applications.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Boc-S-benzyl-DL-homocysteine involves its interaction with various molecular targets and pathways. The Boc protecting group can be removed under specific conditions, allowing the free amino group to participate in biochemical reactions. The benzyl group attached to the sulfur atom can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
S-benzyl-DL-homocysteine: Lacks the Boc protecting group, making it more reactive.
Boc-S-methyl-DL-homocysteine: Contains a methyl group instead of a benzyl group, affecting its chemical properties and reactivity.
Uniqueness
Boc-S-benzyl-DL-homocysteine is unique due to the presence of both the Boc protecting group and the benzyl group. This combination provides specific chemical properties that can be exploited in various synthetic and research applications.
Properties
IUPAC Name |
4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRILZGPVJXKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
